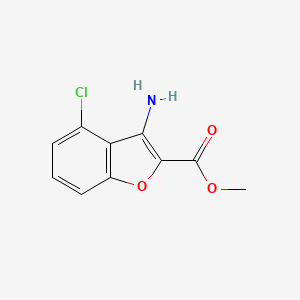

3-氨基-4-氯-苯并呋喃-2-甲酸甲酯

描述

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structure of various biologically active natural medicines and synthetic chemical raw materials . The 4-position of the benzofuran may be substituted or unsubstituted .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One common method is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary depending on the substituents at different positions of the benzofuran ring .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the Suzuki–Miyaura coupling reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary depending on their specific structures. For example, the presence of different substituents at the 4-position of the benzofuran ring can influence their antimicrobial activity .科学研究应用

酶介导的反应

该化合物已用于酶介导的反应中,特别是在氯代苯并呋喃羧酸甲酯的对映选择性拆分中。该过程涉及脂肪酶催化的反应,产生对映体纯度高的产物,这对药物合成具有重要意义 (费罗雷利等人,2001)。

苯并呋喃类似物的合成

一系列 3-取代苯并呋喃-2-羧酸酯,包括所讨论的特定化合物,已被合成并评估其作为缺血性细胞死亡抑制剂的潜力。这些化合物在医学研究中显示出对缺血条件下细胞死亡的保护作用 (Suh 等人,2010)。

新型化合物的开发

该化合物用于合成各种新型化合物。例如,它已参与喹啉-羧酸的酚酸酯和酰胺的合成,这些化合物已被评估其抗氧化和抗菌活性。这证明了它在创造新的生物活性分子中的用途 (Shankerrao 等人,2013)。

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their structures for better efficacy and safety .

生化分析

Cellular Effects

3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester influences various cellular processes. Benzofuran derivatives have been reported to exhibit significant activity against a range of cellular targets, including antifungal, antitubercular, anti-inflammatory, anticancer, and anti-HIV activities . These effects are likely mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit topoisomerase I, sigma receptors, and other critical enzymes involved in cellular functions .

Molecular Mechanism

The molecular mechanism of 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester involves its interaction with various biomolecules. Benzofuran derivatives are known to act as enzyme inhibitors, receptor modulators, and signaling pathway regulators . The compound may exert its effects through binding interactions with specific enzymes, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester may change over time. Benzofuran derivatives have been shown to exhibit stability and sustained biological activity under various conditions . The compound may undergo degradation over extended periods, potentially leading to changes in its efficacy and cellular effects. Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester can vary with different dosages in animal models. Benzofuran derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity. Threshold effects and toxicological profiles should be carefully evaluated in preclinical studies.

Metabolic Pathways

3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester is involved in various metabolic pathways. Benzofuran derivatives are metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways and identifying key enzymes involved are essential for optimizing the compound’s pharmacokinetic properties.

Transport and Distribution

The transport and distribution of 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins, facilitating their uptake and distribution . The compound’s localization and accumulation in specific tissues or cellular compartments can significantly impact its therapeutic effects. Investigating the transport mechanisms and distribution patterns is crucial for understanding its pharmacodynamics.

Subcellular Localization

The subcellular localization of 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester can influence its activity and function. Benzofuran derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy. Detailed studies on its subcellular distribution are necessary to elucidate its precise mode of action.

属性

IUPAC Name |

methyl 3-amino-4-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQDYFQDCCHOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)

![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)

![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)